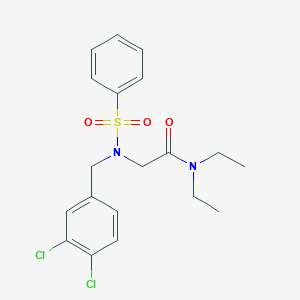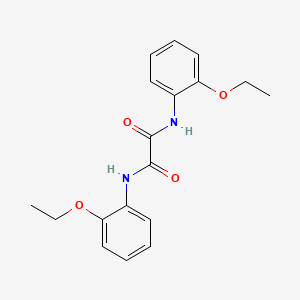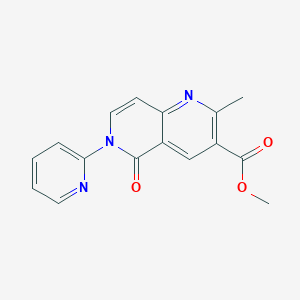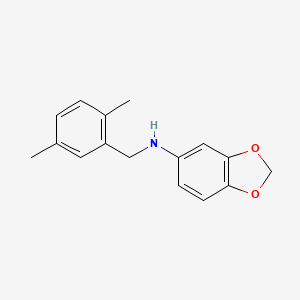![molecular formula C14H15NO4 B5147362 ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)
ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate, also known as BMG-1, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. It is a derivative of glycine and benzofuran, and has been synthesized using various methods. In
Mecanismo De Acción
Ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate exerts its anti-inflammatory and antioxidant effects through various mechanisms, including the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR) in animal models of inflammation. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as SOD and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate is its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate. One direction is the further exploration of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is the investigation of its potential use as an anti-cancer agent. Additionally, more research is needed to understand its potential side effects and toxicity in humans.
In conclusion, ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the treatment of neurodegenerative diseases and cancer.
Métodos De Síntesis
Ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate has been synthesized using various methods, including the reaction of glycine ethyl ester with 3-methyl-2-benzofuran-1,4-dione in the presence of a base such as sodium hydroxide. Another method involves the reaction of glycine with 3-methyl-2-benzofuran-1,4-dione in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Aplicaciones Científicas De Investigación
Ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate has been studied for its potential applications in the field of medicine. Research has shown that it has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis, diabetes, and cancer. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
ethyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-12(16)8-15-14(17)13-9(2)10-6-4-5-7-11(10)19-13/h4-7H,3,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYMKJHBUIIGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(C2=CC=CC=C2O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)



![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
![benzyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5147357.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-pyridinylthio)acetamide](/img/structure/B5147382.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147391.png)
![2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5147402.png)
